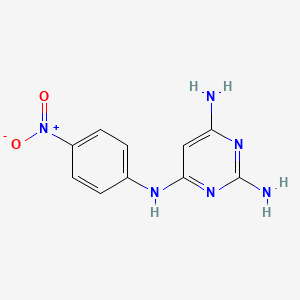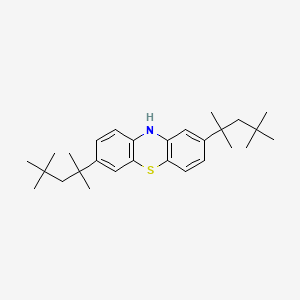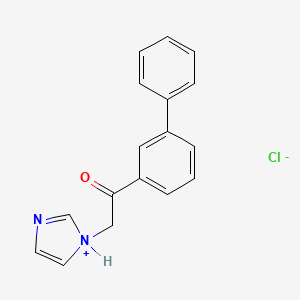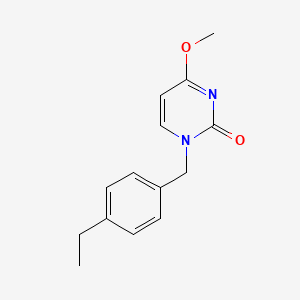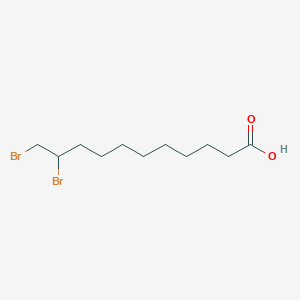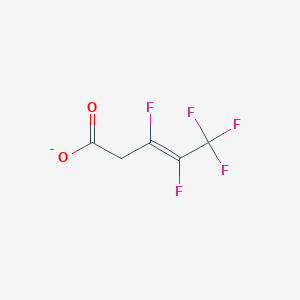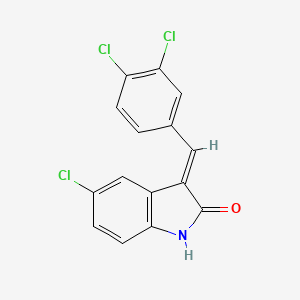
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole is a synthetic organic compound with the molecular formula C15H8Cl3NO It belongs to the class of oxindoles, which are characterized by a fused indole and lactam ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole typically involves the condensation of 5-chlorooxindole with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted oxindoles.
科学研究应用
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chlorooxindole: A precursor in the synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole.
3,4-Dichlorobenzaldehyde: Another precursor used in the synthesis.
Other Substituted Oxindoles: Compounds with similar structures but different substituents, such as 5-bromo-3-(3,4-dichlorobenzylidene)-oxindole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H8Cl3NO |
|---|---|
分子量 |
324.6 g/mol |
IUPAC 名称 |
(3E)-5-chloro-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO/c16-9-2-4-14-10(7-9)11(15(20)19-14)5-8-1-3-12(17)13(18)6-8/h1-7H,(H,19,20)/b11-5+ |
InChI 键 |
ZNWHRRGSLIYLOQ-VZUCSPMQSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


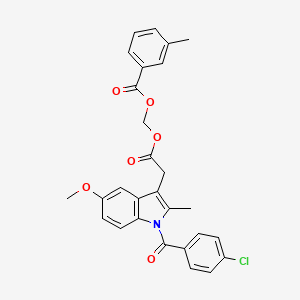
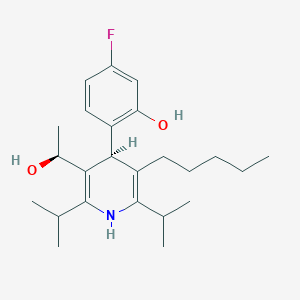

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
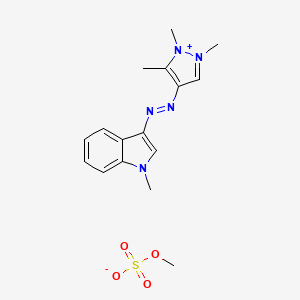
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
